REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:9][NH:10][C:11]([NH2:13])=[S:12]>C(O)C>[C:4]([C:3]1[N:13]=[C:11]([NH:10][NH2:9])[S:12][CH:2]=1)([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1.5 h
|
Duration
|
1.5 h
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Type
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CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1N=C(SC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |